Chemical Structure Properties of 4-(2-Methoxyphenyl)-2-methylphenol: A Technical Guide
Chemical Structure Properties of 4-(2-Methoxyphenyl)-2-methylphenol: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The rational design of biphenyl-based therapeutics and advanced materials requires a rigorous understanding of molecular conformation and electronic distribution. 4-(2-Methoxyphenyl)-2-methylphenol (also cataloged as 2'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol)[1] is a highly specialized biphenyl derivative characterized by its compartmentalized reactivity. This guide dissects the causality between its structural features—specifically the steric influence of its ortho-substituents—and its physicochemical properties, antioxidant potential, and synthetic pathways.
Structural Elucidation & Conformational Dynamics
The structural architecture of 4-(2-Methoxyphenyl)-2-methylphenol is defined by two distinct functional zones that independently govern its chemical behavior:
-
Ring A (Phenol Ring): Contains a hydroxyl group at C1 and a methyl group at C2. This ring dictates the molecule's redox activity.
-
Ring B (Phenyl Ring): Contains a methoxy group at C2'. This ring dictates the spatial conformation of the biphenyl axis.
The Causality of the Dihedral Angle
In unsubstituted biphenyls, the rings prefer a nearly planar conformation to maximize
Based on robust Rayleigh Optical Activity and crystallographic studies of similar ortho-substituted biphenyls, the dihedral angle of such systems typically deviates to approximately 40°–60°[2],[3]. This restricted rotation increases the energy barrier for coplanarity, effectively decoupling the electronic systems of the two rings and resulting in a hypsochromic (blue) shift in its UV absorption spectrum compared to planar analogs.
Fig 1. Conformational logic: Steric hindrance at the biphenyl axis dictates the dihedral angle.
Physicochemical Profiling
The physical properties of 4-(2-Methoxyphenyl)-2-methylphenol make it an excellent candidate for lipid-rich environments, such as cellular membranes, where it can exert localized pharmacological effects.
| Property | Value | Causality / Significance |
| Molecular Formula | C14H14O2 | Defines the base stoichiometric mass (214.26 g/mol ). |
| Topological Polar Surface Area | 29.46 Ų | Low TPSA (< 90 Ų) ensures excellent passive membrane permeability. |
| LogP (Predicted) | ~3.5 | High lipophilicity driven by the biphenyl core; ideal for lipid bilayer partitioning. |
| Hydrogen Bond Donors | 1 | The phenolic -OH serves as the sole H-bond donor, critical for target binding. |
| Hydrogen Bond Acceptors | 2 | The -OH and -OCH3 oxygens facilitate intermolecular interactions. |
| Rotatable Bonds | 2 | Restricted rotation around the biphenyl axis due to ortho-methoxy steric hindrance. |
Antioxidant Mechanism & Pharmacological Relevance
Sterically hindered phenols are uniquely effective in protecting cellular structures (such as the retinal pigment epithelium) against oxidative stress and lipid peroxidation[4],[5]. The antioxidant efficacy of 4-(2-Methoxyphenyl)-2-methylphenol is directly caused by the synergistic relationship between its phenolic -OH and the adjacent C2-methyl group.
Mechanism of Action:
-
Hydrogen Atom Transfer (HAT): The phenol donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the threat.
-
Radical Stabilization: The resulting phenoxy radical is stabilized via resonance across Ring A. Crucially, the ortho-methyl group donates electron density (via hyperconjugation) to lower the O-H Bond Dissociation Enthalpy (BDE), while simultaneously providing a steric shield that prevents the radical from undergoing deleterious self-dimerization.
Fig 2. Antioxidant mechanism via Hydrogen Atom Transfer (HAT) and phenoxy radical stabilization.
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The assembly of sterically hindered, ortho-substituted biphenyls is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[6],[7]. The following protocol is designed as a self-validating system to ensure high fidelity and yield.
Experimental Protocol
Reagents: 4-Bromo-2-methylphenol (1.0 eq), (2-Methoxyphenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).
-
Reagent Assembly (Inert Atmosphere): In a flame-dried Schlenk flask under argon, combine the aryl bromide and boronic acid.
-
Causality: A 1.2x excess of boronic acid is utilized to compensate for potential protodeboronation side reactions common in electron-rich, sterically hindered boronic acids.
-
-
Catalyst & Base Addition: Add Pd(PPh3)4 and K2CO3.
-
Causality: Pd(PPh3)4 provides the zero-valent palladium required for oxidative addition. K2CO3 is selected because it effectively forms the reactive boronate complex necessary to drive transmetalation against the steric bulk of the ortho-methoxy group.
-
-
Biphasic Solvent System: Suspend the mixture in a degassed 4:1 mixture of Toluene/Water.
-
Causality: Toluene solubilizes the organic substrates, while water dissolves the inorganic base. The biphasic interface is the critical site for transmetalation.
-
-
Reaction Execution: Heat the mixture to 90°C for 12 hours with vigorous stirring.
-
In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating: the disappearance of the starting bromide and the emergence of a new spot that is both UV-active and stains positive with KMnO4 (confirming the retention of the phenolic -OH) indicates successful coupling.
Fig 3. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Analytical Characterization
To verify the structural integrity of the synthesized 4-(2-Methoxyphenyl)-2-methylphenol, the following spectroscopic markers must be confirmed:
-
1H-NMR (CDCl3): A distinct singlet integrating to 3H at ~3.80 ppm confirms the presence of the C2'-methoxy group. A singlet at ~2.30 ppm confirms the C2-methyl group. The phenolic -OH will appear as a broad singlet (exchangeable with D2O) around 5.0 ppm.
-
IR Spectroscopy: A broad absorption band at ~3300-3400 cm⁻¹ validates the phenolic O-H stretch, while a strong C-O-C asymmetric stretch at ~1250 cm⁻¹ confirms the methoxy ether linkage.
-
Mass Spectrometry (ESI-MS): An [M-H]⁻ peak at m/z 213.1 is expected in negative ion mode, characteristic of the easily deprotonated phenolic moiety.
References
-
[1] Title: 2'-Methoxy-3-methyl-4-ol - AOBChem USA. Source: aobchem.com. URL:
-
[4] Title: The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant... Source: nih.gov. URL:
-
[5] Title: Discovery of sterically-hindered phenol compounds with potent cytoprotective activities... Source: nih.gov. URL:
-
[2] Title: Investigation of the Robustness of Rayleigh Optical Activity for the Assignment of Absolute Configurations of Chiral Molecules. Source: acs.org. URL:
-
[3] Title: The three-dimensional structure of 3,3',4,4'-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). Source: researchgate.net. URL:
-
[6] Title: Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Source: nih.gov. URL:
-
[7] Title: Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling... Source: acs.org. URL:
Sources
- 1. aobchem.com [aobchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
